molecular formula C14H10F3NO3 B1461201 Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin CAS No. 2379883-79-9

Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin

Cat. No.: B1461201
CAS No.: 2379883-79-9
M. Wt: 297.23 g/mol
InChI Key: SCASTWHLUHBICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin is a derivative of the fungicide picoxystrobin, which belongs to the strobilurin class of fungicides. The molecular formula of this compound is C14H10F3NO3, and it has a molecular weight of 297.2293 g/mol . This compound is primarily used in agricultural settings to control fungal diseases in crops.

Preparation Methods

The synthesis of Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin involves several steps. One common method includes the reaction of methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate with acetic anhydride . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin has several scientific research applications:

Mechanism of Action

Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin exerts its effects by inhibiting mitochondrial respiration. It specifically targets the quinol oxidation site of cytochrome b, blocking electron transport and reducing ATP production . This inhibition disrupts cellular respiration, leading to the death of fungal cells.

Comparison with Similar Compounds

Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin is compared with other strobilurin fungicides such as azoxystrobin, pyraclostrobin, and fluoxastrobin . While all these compounds share a similar mechanism of action, this compound is unique in its specific molecular structure and its particular efficacy against certain fungal strains. The structural differences among these compounds result in variations in their spectrum of activity and environmental persistence.

Conclusion

This compound is a significant compound in the field of agricultural fungicides Its synthesis, chemical reactions, and applications in scientific research highlight its importance

Properties

IUPAC Name

2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-3-7-12(18-11)21-8-9-4-1-2-5-10(9)13(19)20/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCASTWHLUHBICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904640
Record name 2-({[6-(Trifluoromethyl)-2-pyridinyl]oxy}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin
Reactant of Route 2
Reactant of Route 2
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin
Reactant of Route 3
Reactant of Route 3
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin
Reactant of Route 4
Reactant of Route 4
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin
Reactant of Route 5
Reactant of Route 5
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin
Reactant of Route 6
Reactant of Route 6
Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.